![molecular formula C10H16O4S B120833 ((1R,4S)-7,7-Dimetil-2-oxobiciclo[2.2.1]heptan-1-il)metanosulfónico ácido CAS No. 35963-20-3](/img/structure/B120833.png)
((1R,4S)-7,7-Dimetil-2-oxobiciclo[2.2.1]heptan-1-il)metanosulfónico ácido
Descripción general
Descripción
((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid (MSA) is a cyclic organic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used as a reagent, catalyst, or additive in various chemical reactions. MSA is a common building block for many synthetic organic molecules. It is also used as a surfactant in pharmaceuticals, cosmetics, and personal care products.
Aplicaciones Científicas De Investigación
Síntesis Química
El ácido (1R)-(-)-cámforo-10-sulfónico es un reactivo útil en el campo de la síntesis química. A menudo se utiliza como agente de resolución quiral debido a su capacidad para formar sales diastereoméricas con una variedad de compuestos . Esta propiedad le permite separar enantiómeros en una mezcla racémica, lo cual es crucial en la síntesis de fármacos y otros compuestos biológicamente activos.
Aplicaciones Farmacéuticas
En la industria farmacéutica, el ácido (1R)-(-)-cámforo-10-sulfónico se utiliza en la producción de ciertos medicamentos. Sus propiedades quirales pueden influir en la actividad biológica de estos medicamentos, lo que lo convierte en un componente importante en el desarrollo y la producción de medicamentos .
Ciencia de Materiales
El ácido (1R)-(-)-cámforo-10-sulfónico también se puede utilizar en la ciencia de materiales, particularmente en el desarrollo de polímeros. El compuesto puede actuar como un dopante quiral en la síntesis de polímeros conductores, influyendo en sus propiedades ópticas y eléctricas .
Investigación Bioquímica
En la investigación bioquímica, el ácido (1R)-(-)-cámforo-10-sulfónico se utiliza como reactivo bioquímico. Se puede utilizar para estudiar la cinética y los mecanismos enzimáticos, particularmente aquellos que involucran moléculas quirales .
Ciencias Ambientales
El ácido (1R)-(-)-cámforo-10-sulfónico se puede utilizar en las ciencias ambientales como trazador o marcador en muestras ambientales. Su firma química única permite a los científicos rastrear el movimiento y la distribución de este compuesto en el medio ambiente .
Química Analítica
En la química analítica, el ácido (1R)-(-)-cámforo-10-sulfónico se puede utilizar como un selector quiral en la cromatografía. Esto permite la separación y el análisis de compuestos quirales, lo cual es importante en muchas áreas de investigación e industria .
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s possible that it interacts with its targets through typical acid-base reactions, given its acidic nature . .
Biochemical Pathways
As an acid, it could potentially participate in various acid-base reactions and influence pH-dependent biochemical pathways . .
Result of Action
Given its acidic nature, it might influence the pH of its environment, which could have various effects on molecular and cellular processes . .
Action Environment
The action of (1R)-(-)-Camphor-10-sulfonic acid could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. As an acid, its action, efficacy, and stability might be particularly sensitive to changes in pH . .
Análisis Bioquímico
Biochemical Properties
It is known that the compound can be prepared by sulfonation of camphor with sulfuric acid and acetic anhydride . The actual mechanism is believed to involve a retro-semipinacol rearrangement, deprotonation next to the tertiary carbocation to form an alkene, sulfonation of the alkene intermediate, and finally, semipinacol rearrangement to re-establish the ketone function .
Molecular Mechanism
It is known that the compound undergoes a series of chemical transformations during its synthesis
Propiedades
IUPAC Name |
[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/t7-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOPJNTWMNEORI-XVKPBYJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019421 | |
| Record name | (1R)-(-)-10-Camphorsulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35963-20-3 | |
| Record name | (-)-Camphorsulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35963-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Camphorsulfonic acid, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035963203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R)-(-)-10-Camphorsulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAMPHORSULFONIC ACID, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6075I4FXE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

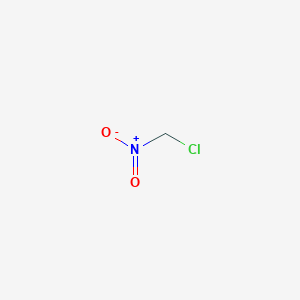
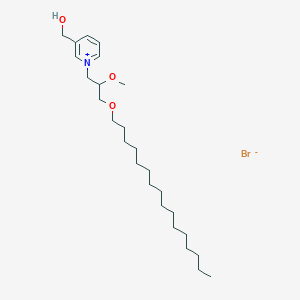
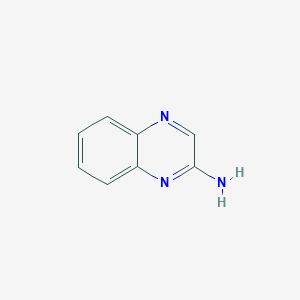
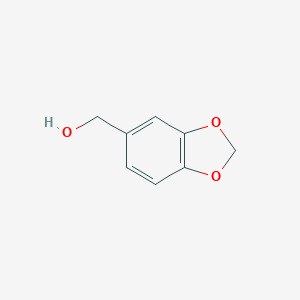

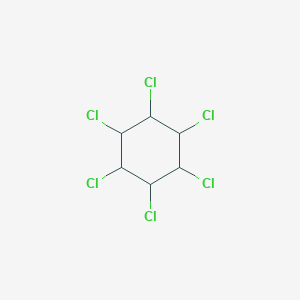
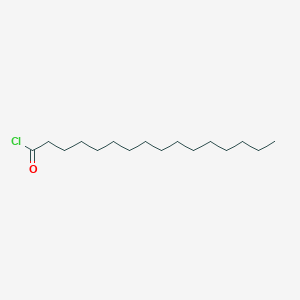

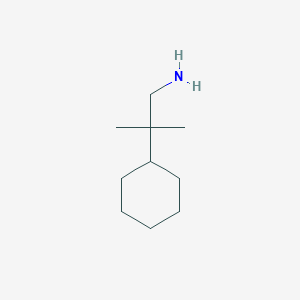
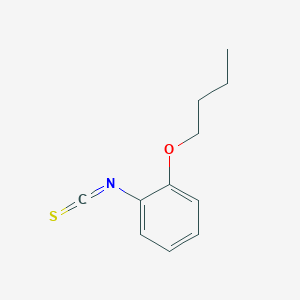
![(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile](/img/structure/B120779.png)

![6-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B120783.png)
